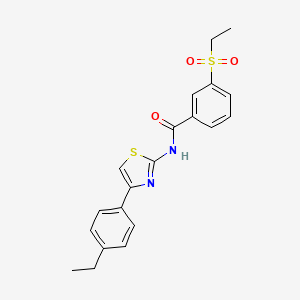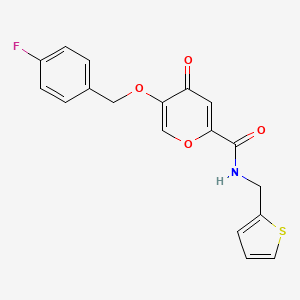
3-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a tetrahydrofuran moiety, and a phenyl-1,2,4-oxadiazole group, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core oxadiazole ring. One common approach is to first synthesize the phenyl-1,2,4-oxadiazole moiety through cyclization reactions involving hydrazine and carboxylic acids or their derivatives
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the phenyl ring or the pyrrolidine ring to introduce functional groups.
Reduction: : Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the pyrrolidine or tetrahydrofuran rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often with the aid of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the phenyl ring can lead to the formation of phenolic compounds, while reduction of the oxadiazole ring can result in the formation of amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics.
Medicine
The compound's antimicrobial properties also make it a potential candidate for medical applications. Its ability to inhibit the growth of bacteria could be harnessed to treat infections and prevent the spread of antibiotic-resistant strains.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism by which 3-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. The phenyl-1,2,4-oxadiazole group is known to bind to bacterial enzymes, disrupting their function and leading to bacterial cell death. The pyrrolidine and tetrahydrofuran groups contribute to the compound's overall stability and bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid: : This compound shares the phenyl-oxadiazole group but lacks the pyrrolidine and tetrahydrofuran moieties.
4-benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)-piperidin-4-yl)methanone: : This compound is structurally similar but features a different arrangement of the piperidine rings.
Uniqueness
The uniqueness of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-1-carboxamide lies in its combination of the pyrrolidine and tetrahydrofuran groups, which enhance its chemical stability and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-18(19-11-15-7-4-10-24-15)22-9-8-14(12-22)16-20-17(25-21-16)13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQUUXBDEYFYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)







![benzo[d]thiazol-2-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2492963.png)





